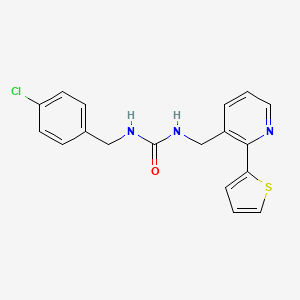
1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as GSK-3 inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications. GSK-3 inhibitor is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
科学的研究の応用
Urea Derivatives and Cytokinin-like Activity
Urea derivatives, including those structurally related to the specified compound, have demonstrated cytokinin-like activity, influencing cell division and differentiation in plants. These synthetic compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are notable for their use in in vitro plant morphogenesis studies. Recent structure-activity relationship studies have identified new urea cytokinins and derivatives that specifically enhance adventitious root formation, offering insights into their biological activity and mode of action (Ricci & Bertoletti, 2009).
Inhibition of Metal Corrosion
Mannich bases derived from urea, including those with pyridin-4-yl and pyrrolidin-1-yl groups, have been synthesized and assessed as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies reveal the relationship between the molecular structure of urea derivatives and their efficiency in preventing corrosion, adhering to Langmuir’s adsorption isotherm. This application highlights the potential of urea derivatives in materials science and engineering (Jeeva et al., 2015).
Anticancer Potential
Urea derivatives have been explored for their anticancer potential, with specific focus on their cytotoxic effects against various cancer cell lines. Compounds such as 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity, showing promising results comparable to established chemotherapeutic agents. This research avenue is significant for the development of new anticancer agents (Gaudreault et al., 1988).
Antimicrobial Activity
Novel urea and thiourea derivatives have been synthesized and tested for their antimicrobial activity, particularly against Mycobacterium tuberculosis. These compounds, characterized by their chloropicolinate moieties, have demonstrated efficacy in vitro, suggesting potential applications in developing new antimycobacterial treatments. The relationship between their structure and antimicrobial activity offers a foundation for future drug development (Konduri et al., 2021).
Neurological Applications
The allosteric antagonist "1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea" (PSNCBAM-1) has been investigated for its effects on CB1 receptor modulation in the cerebellum, highlighting its potential in neurological research. The study explores PSNCBAM-1's impact on neuronal excitability, providing insights into the allosteric modulation of the CB1 receptor. This research is crucial for understanding the therapeutic potential of CB1 receptor allosteric antagonists in treating central nervous system diseases (Wang et al., 2011).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-7-5-13(6-8-15)11-21-18(23)22-12-14-3-1-9-20-17(14)16-4-2-10-24-16/h1-10H,11-12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKBVNKLJOQZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

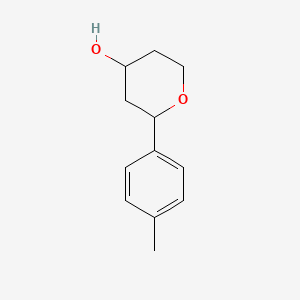
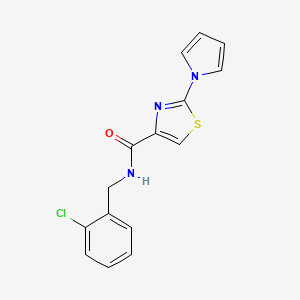
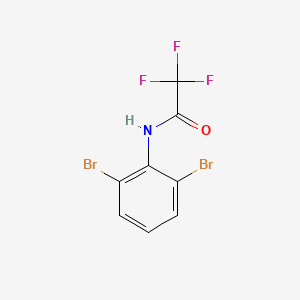
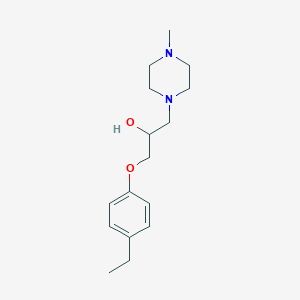
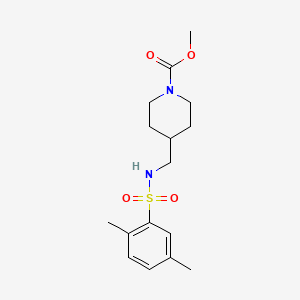

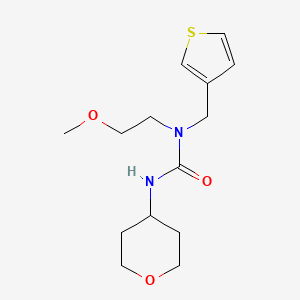
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2927207.png)
![N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2927208.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2927209.png)
![6,8-Dichloro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2927214.png)
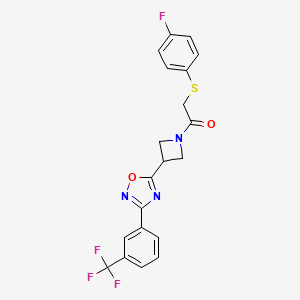

![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927219.png)